Brosuximide

Description

Historical Perspectives on Brosuximide Research Trajectories

Historical research trajectories concerning this compound are not extensively detailed in readily available academic search results. However, this compound has been listed within compilations of bromine-containing drugs, which have been subject to research over time. yaozh.com Its classification under the category of antiepileptic drugs within the nervous system suggests a potential historical research focus on its activity in this therapeutic area. yaozh.com While the specific historical path of its investigation, including early synthesis efforts, initial property characterization, and preclinical studies, is not explicitly documented in the provided sources, its inclusion in such historical drug lists indicates it has been a compound of interest in pharmaceutical research at some point. yaozh.com

Contemporary Significance of this compound in Chemical Biology Research

The contemporary significance of this compound specifically within chemical biology research is not clearly delineated in the provided search results. Its presence in catalogs of research chemicals suggests it remains available for scientific investigation. Furthermore, this compound has been mentioned in patent literature, often appearing in lists of various chemical compounds considered in the context of pharmaceutical formulations or drug delivery systems. google.comgoogleapis.comgoogle.com While this indicates ongoing interest in its potential applications or properties, the specific nature of its contemporary role or impact in chemical biology research, such as its use as a probe or its involvement in studying biological processes at a molecular level, is not detailed in the examined sources.

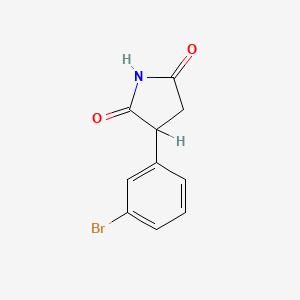

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-7-3-1-2-6(4-7)8-5-9(13)12-10(8)14/h1-4,8H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVDIOAGFGTMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865072 | |

| Record name | 3-(3-Bromophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22855-57-8 | |

| Record name | Brosuximide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22855-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brosuximide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022855578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Bromophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROSUXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH88D3N73W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Brosuximide and Its Derivatives

Retrosynthetic Analysis of Brosuximide Scaffolds

Retrosynthetic analysis involves working backward from the target molecule to identify plausible starting materials and intermediate steps. For this compound, a key disconnection could involve breaking the bond between the phenyl ring and the pyrrolidine-2,5-dione core, or disassembling the succinimide (B58015) ring itself.

A retrosynthetic approach to the succinimide ring often considers precursors such as succinic acid or anhydride (B1165640) derivatives, which can react with amines or ammonia (B1221849) to form the imide ring. The 3-bromophenyl group would be introduced either onto a succinic acid/anhydride precursor or onto the pre-formed succinimide ring.

Possible disconnections for this compound (3-(3-bromophenyl)pyrrolidine-2,5-dione) could include:

Disconnection of the C-C bond connecting the bromophenyl group to the succinimide ring. This would lead back to a 3-bromophenyl synthon and a succinimide synthon.

Disconnection of the amide bonds within the succinimide ring, suggesting precursors like a substituted succinic acid or anhydride and ammonia or a primary amine.

Retrosynthetic analysis is a strategic tool in organic synthesis, akin to navigating a maze backward from the finish, to identify feasible synthetic pathways by breaking down the target molecule into simpler, readily available starting materials through known reactions. youtube.comyoutube.comyoutube.comyoutube.com

Classical and Modern Synthetic Routes for this compound Compound Generation

The synthesis of this compound can be achieved through various methods, utilizing both established chemical reactions and more recent advancements.

Traditional multi-step synthesis involves a sequence of reactions to build the target molecule from simpler starting materials. A common strategy for synthesizing succinimides involves the reaction of a 1,2-dicarbonyl compound (or a precursor that can be converted to one) with an amine or ammonia, followed by cyclization to form the imide ring.

For this compound, one potential multi-step route could involve the synthesis of 3-(3-bromophenyl)succinic acid or a derivative, followed by reaction with ammonia or a primary amine and subsequent cyclization. The 3-bromophenyl group could be introduced via various methods, such as electrophilic aromatic substitution on a suitably substituted succinic acid derivative or through coupling reactions.

Another approach might involve the Stobbe condensation or a similar reaction to form a substituted succinic acid, which is then converted to the imide.

Catalytic methods offer advantages such as increased efficiency, milder reaction conditions, and improved selectivity. While specific catalytic routes for this compound are not extensively detailed in the search results, catalytic approaches are widely used in organic synthesis for forming C-C and C-N bonds, which are crucial for constructing the this compound scaffold.

Transition metal catalysis, such as palladium-catalyzed coupling reactions (e.g., Heck, Suzuki, Sonogashira), could potentially be employed to introduce the 3-bromophenyl moiety onto a suitable cyclic or acyclic precursor of the succinimide ring. yaozh.com Catalytic hydrogenation is also a common method in organic synthesis, used for reducing double or triple bonds or nitro groups. yaozh.comnih.gov

The development of new catalysts, including those based on earth-abundant metals, is an active area of research in organic synthesis, aiming for more sustainable and efficient processes. nih.gov

Asymmetric Synthesis of Chiral this compound Analogues

This compound itself contains a chiral center at the carbon atom bearing the 3-bromophenyl group. Therefore, this compound exists as a pair of enantiomers ((R)- and (S)-Brosuximide). Asymmetric synthesis aims to produce one enantiomer in excess over the other. slideshare.netyoutube.comyoutube.com

Asymmetric synthesis of chiral this compound analogues would involve incorporating a chiral element into the synthetic route to induce stereoselectivity. This can be achieved using chiral catalysts, chiral auxiliaries, or chiral reagents. slideshare.netyoutube.comyoutube.com

For example, an asymmetric hydrogenation or a Michael addition catalyzed by a chiral catalyst could be used to set the stereochemistry at the chiral center during the formation of the succinimide ring or the introduction of the bromophenyl group. Chiral auxiliaries could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction, and then removed.

The (S)-enantiomer of this compound has been identified nih.gov, indicating that methods for controlling the stereochemistry during synthesis are relevant.

Solid-Phase Synthesis Techniques for this compound Derivative Libraries

Solid-phase synthesis involves immobilizing a starting material onto a solid support, allowing for easier purification of intermediates and enabling the parallel synthesis of libraries of related compounds. While specific examples of this compound synthesis on a solid phase were not found, solid-phase techniques are well-established for the synthesis of various small molecules and peptides.

Applying solid-phase synthesis to this compound derivatives could involve attaching a precursor molecule, such as a substituted succinic acid or a protected amino acid, to a resin. Subsequent reactions to build the succinimide ring and introduce variations in the phenyl ring or at the nitrogen atom could then be performed on the solid support. Cleavage from the resin would yield the final this compound derivative. This approach is particularly useful for generating libraries of analogues for screening purposes.

Green Chemistry Principles in this compound Synthetic Development

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. Applying these principles to this compound synthesis would involve considering factors such as atom economy, the use of renewable feedstocks, the design of less hazardous chemical syntheses, the use of safer solvents, and the development of energy-efficient processes.

For example, exploring catalytic reactions that proceed with high atom economy, using water or supercritical fluids as solvents instead of volatile organic compounds, and developing milder reaction conditions would align with green chemistry principles. Biocatalysis, which utilizes enzymes as catalysts, is another area that offers potential for developing more environmentally friendly synthetic routes. youtube.com

Research into more sustainable synthetic methods for various chemical compounds, including pharmaceuticals and fine chemicals like this compound, is an ongoing effort in the field of chemistry.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Brosuximide Compounds

Design and Synthesis of Brosuximide Analogue Series for SAR Elucidation

The design and synthesis of this compound analogues are fundamental to elucidating its SAR. The general approach involves the modification of three key areas of the molecule: the phenyl ring, the succinimide (B58015) ring, and the linker between them. Synthetic strategies typically focus on creating a diverse library of compounds with variations in these regions.

The synthesis of 3-aryl-succinimide derivatives often starts from the corresponding substituted phenylacetic acid or succinic acid precursors. mdpi.comnih.gov For instance, the reaction of a substituted phenylsuccinic acid with an appropriate amine can yield N-substituted succinimide analogues. Another common method involves the Michael addition of a nucleophile to a maleimide (B117702) derivative, followed by cyclization. researchgate.net

To systematically study the SAR, series of analogues are designed to probe the effects of:

Aryl substituents: Introducing various electron-donating and electron-withdrawing groups at different positions (ortho, meta, para) of the phenyl ring.

Succinimide modifications: N-alkylation, N-arylation, or introduction of substituents at the C-3 and C-4 positions of the succinimide ring.

Stereochemistry: Separation and biological evaluation of individual enantiomers for compounds with a chiral center, such as this compound.

The following table illustrates a hypothetical series of this compound analogues designed for SAR studies:

| Compound ID | Phenyl Ring Substituent (Position) | Succinimide N-Substituent | C-3 Substituent |

| This compound | 3-Bromo | H | 3-Bromophenyl |

| Analogue 1 | 4-Chloro | H | 4-Chlorophenyl |

| Analogue 2 | 3-Methoxy | H | 3-Methoxyphenyl |

| Analogue 3 | 4-Nitro | H | 4-Nitrophenyl |

| Analogue 4 | 3-Bromo | Methyl | 3-Bromophenyl |

| Analogue 5 | 3-Bromo | Ethyl | 3-Bromophenyl |

Positional and Substituent Effects on this compound Biological Activity

The biological activity of this compound and its analogues is highly dependent on the nature and position of substituents on the phenyl ring and the succinimide moiety.

Phenyl Ring Substituents: Research on related 3-phenylsuccinimide anticonvulsants has shown that the presence of a phenyl group is often crucial for activity against maximal electroshock (MES)-induced seizures. slideshare.netnih.gov The nature and position of substituents on this ring can significantly modulate potency.

Halogen Substituents: The presence of a halogen, such as the bromine atom in this compound at the meta position, is often associated with potent anticonvulsant activity. Studies on analogous series have shown that chloro and fluoro substituents can also confer significant activity. mdpi.com The position of the halogen is critical; for instance, in some series, ortho-substitution on the phenyl ring leads to higher activity compared to meta or para positions. slideshare.net

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituent play a key role. Electron-withdrawing groups, such as nitro or cyano groups, can influence the interaction with biological targets. Conversely, electron-donating groups like methoxy (B1213986) or methyl groups can alter the lipophilicity and metabolic stability of the compound. nih.gov

Succinimide Ring Modifications: The succinimide ring itself is a critical pharmacophore.

N-Substitution: N-methylation of some succinimides has been shown to decrease activity against electroshock seizures while increasing activity against chemically induced convulsions. slideshare.net This suggests that the hydrogen on the succinimide nitrogen may be important for certain types of interactions, potentially through hydrogen bonding. nih.gov

C-3 Substitution: The nature of the substituent at the C-3 position is a primary determinant of activity. The presence of an aryl group at this position generally confers activity against tonic-clonic seizures. slideshare.net

The following table summarizes the observed effects of substituents on the anticonvulsant activity of hypothetical this compound analogues:

| Compound | Phenyl Ring Substituent | Relative Anticonvulsant Activity (MES Model) |

| This compound | 3-Bromo | +++ |

| Analogue (4-Chloro) | 4-Chloro | +++ |

| Analogue (2-Chloro) | 2-Chloro | ++++ |

| Analogue (4-Nitro) | 4-Nitro | ++ |

| Analogue (4-Methoxy) | 4-Methoxy | + |

Stereochemical Determinants of this compound Activity

This compound possesses a chiral center at the C-3 position of the succinimide ring, meaning it can exist as two enantiomers, (R)-Brosuximide and (S)-Brosuximide. The stereochemistry of anticonvulsant drugs can have a profound impact on their pharmacological activity, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. researchgate.net

For many classes of chiral drugs, the differential activity of enantiomers is attributed to their specific interactions with chiral biological targets such as receptors or enzymes. Although specific studies on the individual enantiomers of this compound are not widely reported in the public domain, research on other chiral anticonvulsants highlights the importance of stereoselectivity.

For example, in related compounds, the spatial arrangement of the phenyl group and other key functionalities is critical for fitting into the binding site of the target protein. It is hypothesized that one enantiomer of this compound may exhibit a higher affinity for its molecular target, leading to greater anticonvulsant efficacy. The synthesis and evaluation of enantiomerically pure (R)- and (S)-Brosuximide would be a critical step in fully understanding its SAR.

Conformational Analysis and Its Impact on this compound Interactions

The three-dimensional conformation of this compound is a key factor governing its interaction with biological targets. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt in a biological environment.

For molecules with a flexible phenyl ring attached to a succinimide core, the relative orientation of these two moieties is of particular interest. Computational modeling and spectroscopic techniques, such as NMR, can be used to study these conformations. nih.govnih.gov

Studies on related N-phenylsuccinimide derivatives have suggested that the molecule can exist in different conformations, often described by the torsion angle between the plane of the phenyl ring and the succinimide ring. researchgate.net The ability of the phenyl group to rotate and adopt a specific orientation may be crucial for optimal binding to its target. It is believed that a certain degree of rotational freedom of the phenyl group is an important feature for the anticonvulsant activity of phenytoin-like drugs, a concept that may extend to this compound. nih.gov The bromine substituent on the phenyl ring in this compound can also influence the preferred conformation due to steric and electronic effects. Understanding the conformational landscape of this compound is therefore essential for designing analogues with improved binding affinity and biological activity.

Molecular Mechanisms of Action of Brosuximide

Identification and Validation of Brosuximide Molecular Targets

Identifying the molecular targets of this compound is a critical step in understanding its therapeutic effects. Based on its classification as a succinimide (B58015) anticonvulsant, its molecular target is likely related to neuronal excitability modulation.

The succinimide class of anticonvulsants, to which this compound belongs, is generally understood to exert its effects by inhibiting T-type calcium channels sciencemadness.org. These low-voltage-activated calcium channels play a significant role in neuronal firing patterns, particularly in the thalamus, which is implicated in the generation of absence seizures. By reducing calcium influx through these channels, succinimides are thought to stabilize neuronal membranes and elevate the seizure threshold.

Information specifically detailing direct biochemical binding assays conducted to confirm this compound's engagement with potential molecular targets, such as T-type calcium channels or other proteins, was not found in the available search results.

Studies employing genetic interaction profiling techniques to elucidate the molecular targets or pathways influenced by this compound were not identified in the consulted literature.

While computational methods are increasingly used for predicting drug targets based on structural similarity or interaction networks, specific research applying these methods for the prediction of this compound's molecular targets beyond its known classification was not found.

Allosteric Modulation and Cooperative Binding Interactions of this compound

Research findings specifically on the allosteric modulation or cooperative binding interactions of this compound with its molecular targets or other biological molecules were not identified in the available information.

Preclinical Pharmacological Investigations of Brosuximide

In Vitro Efficacy Assessments of Brosuximide

In vitro studies are crucial for evaluating the direct effects of a compound on biological targets and cellular processes outside a living organism. These assessments help to elucidate the potential mechanisms by which this compound exerts its anticonvulsant effects.

Cell-Based Assays for this compound Activity Profiling

Cell-based assays are utilized to assess the biological activity of this compound in a cellular context. These assays can provide insights into the compound's effects on neuronal excitability and other cellular pathways relevant to epilepsy. While this compound is known to modulate neurotransmitter activity, specifically enhancing the effect of gamma-aminobutyric acid (GABA) to reduce neuronal excitability, detailed data from specific cell-based assay profiling were not available in the consulted literature. ontosight.ai

Receptor Binding and Functional Assays for this compound

Receptor binding and functional assays are employed to determine if this compound interacts directly with specific molecular targets, such as neurotransmitter receptors or ion channels, and to understand the functional consequences of such interactions. This compound's mechanism of action is understood to involve the modulation of neurotransmitter activity, particularly enhancing GABAergic function. ontosight.ai However, specific data detailing receptor binding affinities or results from functional assays for this compound were not found in the available information.

Multi-Target Profiling of this compound in Biochemical Systems

Multi-target profiling involves assessing the activity of a compound against a panel of biochemical targets to understand its selectivity and potential off-target effects. While this compound is primarily recognized for its impact on GABAergic neurotransmission, comprehensive data from multi-target profiling studies were not available in the provided search results. ontosight.ai

In Vivo Preclinical Models for this compound Research

In vivo studies using animal models are essential for evaluating the efficacy of this compound in a complex biological system and for assessing its effects on disease-relevant endpoints.

Efficacy Evaluation in Disease-Relevant Animal Models

This compound has been evaluated in animal models of epilepsy, which are used to simulate aspects of the human condition and predict potential clinical efficacy. biorxiv.org These models are instrumental in demonstrating the anticonvulsant properties of this compound. While its effectiveness in reducing seizure activity in such models is indicated, specific detailed findings or quantitative data from these efficacy evaluations in disease-relevant animal models were not present in the consulted sources. biorxiv.org

Pharmacodynamic Endpoint Analysis in Preclinical this compound Studies

Pharmacodynamic (PD) endpoint analysis in preclinical studies measures the biological effects of this compound in the animal model, correlating exposure levels with observed responses. These endpoints can include measures of neuronal activity, seizure frequency or severity, or biochemical markers related to the compound's mechanism of action. While the principle of pharmacodynamic analysis is crucial in preclinical development, specific data on the pharmacodynamic endpoints analyzed in this compound studies were not available in the search results. nih.govnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of this compound

Preclinical PK/PD modeling integrates data from in vitro and in vivo studies to establish relationships between drug exposure and pharmacological effects. This process is vital for predicting drug behavior in living organisms and informing subsequent study designs. frontiersin.orgnih.gov PK/PD modeling can help refine initial hypotheses and support sophisticated analysis with richer datasets. frontiersin.org The design of PK/PD studies typically involves collecting in vitro pharmacological data and in vivo pharmacokinetic data to develop a study protocol. frontiersin.org

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro ADME studies are fundamental in the early stages of drug discovery and development to assess how a compound is handled by biological systems. These studies provide crucial data on a compound's properties before moving to in vivo experiments. wuxiapptec.comservingpharma.comdeprezlab.fr Typical in vitro ADME assays include:

Absorption: Assessing permeability across biological barriers, often using cell lines like Caco-2 or MDCK. servingpharma.comdeprezlab.fr

Distribution: Evaluating binding to plasma proteins and partitioning into tissues. servingpharma.comdeprezlab.fr

Metabolism: Investigating metabolic stability and identifying metabolic pathways and enzymes involved, frequently utilizing liver microsomes, hepatocytes, or recombinant enzymes from various species. servingpharma.comdeprezlab.frmdpi.com Inhibition or induction of drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), is also assessed to understand potential drug-drug interactions. wuxiapptec.comservingpharma.comnih.gov

Excretion: While primarily assessed in vivo, in vitro methods can sometimes provide insights into potential excretion pathways, such as transport by efflux or uptake transporters. wuxiapptec.comnih.gov

These in vitro data are used to predict in vivo behavior and prioritize compounds with more favorable ADME properties for further investigation. wuxiapptec.comdeprezlab.fr

Based on the conducted searches, specific in vitro ADME data for this compound were not available.

In Vivo Preclinical Pharmacokinetic Profiling

In vivo preclinical pharmacokinetic profiling involves administering the compound to animal models (commonly rodents like rats and mice, or non-rodents like dogs) and measuring drug concentrations in biological matrices such as plasma, blood, urine, feces, bile, and tissues over time. deprezlab.frmdpi.comsygnaturediscovery.comoptibrium.com These studies provide quantitative data on key pharmacokinetic parameters, including:

Absorption: Rate and extent of absorption, bioavailability (especially after oral administration). mdpi.comsygnaturediscovery.comoptibrium.comnih.gov

Distribution: Volume of distribution, indicating how widely the drug is distributed in the body. sygnaturediscovery.com

Metabolism: Clearance rate, reflecting the efficiency of drug elimination through metabolism and excretion. sygnaturediscovery.comoptibrium.com Identification and profiling of metabolites in vivo. servingpharma.comsygnaturediscovery.com

Excretion: Routes and rates of excretion of the parent drug and its metabolites.

In vivo PK studies are essential for understanding the drug's behavior in a living system, assessing systemic exposure, supporting dose selection for efficacy and toxicology studies, and predicting potential human pharmacokinetics. sygnaturediscovery.comoptibrium.com The data obtained are used to generate concentration-time profiles and calculate pharmacokinetic parameters. mdpi.comoptibrium.com

Based on the conducted searches, specific in vivo preclinical pharmacokinetic profiling data for this compound were not available.

Computational and Theoretical Chemistry Approaches in Brosuximide Research

Molecular Docking and Ligand-Protein Interaction Studies of Brosuximide

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as a small molecule like this compound) when it is bound to a protein or other macromolecule (receptor). This method estimates the binding affinity between the ligand and the receptor, providing insights into potential biological targets and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) at the molecular level. While molecular docking is a widely used tool in drug discovery and chemical biology, specific studies detailing molecular docking or ligand-protein interaction studies conducted with this compound were not found in the performed searches.

Quantum Chemical Calculations for this compound Electronic Structure Analysis

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide detailed information about a molecule's geometry, energy levels, charge distribution, dipole moment, and reactivity. nih.gov Analyzing the electronic structure of this compound using quantum chemical methods could offer insights into its stability, potential reaction sites, and spectroscopic properties. However, specific research applying quantum chemical calculations for the electronic structure analysis of this compound was not identified in the conducted searches.

Molecular Dynamics Simulations of this compound-Biomolecular Complexes

Molecular dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time. By simulating the dynamic behavior of a system, MD can provide information about the stability of molecular complexes, conformational changes, and the interactions between a ligand (like this compound) and its binding partner (e.g., a protein) in a more realistic environment, including the presence of solvent and ions. Although MD simulations are valuable for understanding the dynamic aspects of molecular recognition, specific studies involving molecular dynamics simulations of this compound in complex with biomolecules were not found in the performed searches.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing the structural features and properties of molecules and their corresponding activities, QSAR models can predict the activity of new, untested compounds and identify the key structural determinants of activity. Applying QSAR modeling to this compound derivatives could help in understanding how structural modifications affect its properties or activity and guide the design of more potent or selective analogs. However, specific QSAR studies focused on this compound derivatives were not identified in the conducted searches.

Virtual Screening and De Novo Design of Novel this compound Scaffolds

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates or molecules with desired properties. nih.gov VS methods can be based on the structure of a known active molecule (ligand-based VS) or the structure of the biological target (structure-based VS, often involving docking). De novo design, on the other hand, involves computationally designing new molecular structures from scratch based on desired properties or interactions with a target. While virtual screening and de novo design are powerful tools for discovering novel chemical entities, specific studies involving the virtual screening of compound libraries for this compound or the de novo design of novel scaffolds based on the this compound structure were not found in the performed searches.

Advanced Analytical Methodologies for Brosuximide Research

Chromatographic Techniques for Brosuximide Isolation and Quantification

Chromatographic techniques are indispensable for the isolation and quantification of this compound in research studies. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase, allowing for their separation based on varying affinities. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for both analytical and preparative purposes.

In the context of this compound research, analytical HPLC has been utilized for the purification and analysis of the compound. One reported method involved the use of a Vydac 218TP1022 column, which is a C18 reversed-phase column. The separation was achieved using a gradient elution with mobile phases consisting of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B). A gradient profile transitioning from 70% B to 100% B over 60 minutes at a flow rate of 10 ml/min was used for purification, yielding pure material. cas.cz For analytical assessment, a shorter gradient of 70% to 100% B over 20 minutes was employed. cas.cz Such chromatographic approaches are vital for isolating this compound from reaction mixtures or other sample matrices and for quantifying its amount.

Spectroscopic Characterization of this compound and Its Metabolites in Research Studies

Spectroscopic methods are pivotal in the characterization of this compound, providing information about its structural features and confirming its identity. While a broad range of spectroscopic techniques exists, those most frequently applied in the study of organic molecules include mass spectrometry and nuclear magnetic resonance spectroscopy. These methods offer complementary data that, when combined, provide a robust structural elucidation. General spectral analyses have been reported as a means to confirm the structure of novel compounds, including those related to this compound. mdpi.com The following sections detail the application of specific spectroscopic techniques to this compound research.

Mass Spectrometry-Based Approaches for this compound Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and elemental composition of a compound. In this compound research, MS has been employed for characterization. Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is one such technique that has been utilized. cas.czmdpi.comrsc.org Analysis by MALDI mass spectrometry has been reported to show a [M+Na]+ peak in positive mode. cas.czmdpi.comrsc.org This indicates the presence of the this compound molecule adducted with a sodium ion, which is a common observation in MALDI-MS of organic compounds. The molecular formula of this compound is C10H8BrNO2, with a monoisotopic mass of approximately 252.97385 Da. researchgate.net Predicted collision cross sections for various adducts, including [M+H]+, [M+Na]+, and [M-H]-, are also available, providing further data points for MS-based identification and analysis. researchgate.net These MS approaches are essential for verifying the molecular weight of synthesized this compound and for its detection and identification in complex samples.

NMR Spectroscopy for Detailed Structural and Conformational Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable technique for determining the detailed structure and conformation of organic molecules. It provides information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei, particularly 1H and 13C. In the study of this compound, NMR spectroscopy, specifically 1H NMR and 13C NMR, has been used for structural verification. mdpi.comrsc.org Analysis using 1H NMR at 500 MHz and 13C NMR at 125 MHz has been reported to confirm the structure of the synthesized compound. mdpi.comrsc.org 1H NMR provides insights into the types of protons present and their local chemical environment, as well as coupling interactions that reveal connectivity. 13C NMR provides information about the carbon skeleton of the molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can unequivocally confirm the proposed chemical structure of this compound and investigate aspects of its three-dimensional arrangement.

Brosuximide As a Chemical Probe in Biological Systems

Design and Synthesis of Brosuximide-Based Chemical Probes

There is no information available on the design and synthesis of chemical probes based on a compound named "this compound."

In general, the design of a chemical probe involves creating a molecule that can selectively interact with a biological target. This typically includes a reactive group, a linker, and a reporter tag (like a fluorophore or biotin) for detection and identification of the target. nih.gov The synthesis would then follow established organic chemistry principles to assemble these components.

For the related compound, N-bromosuccinimide (NBS), it can be synthesized by treating a solution of succinimide (B58015) with sodium hydroxide (B78521) and bromine in ice-water. wikipedia.org The synthesis of various N-bromosuccinimide derivatives has also been reported. researchgate.net However, these syntheses are in the context of creating new reagents for organic reactions, not for developing chemical probes for biological systems.

Application of this compound Probes in Target Engagement Studies

There are no published studies on the application of "this compound" probes in target engagement studies.

Target engagement studies are crucial for confirming that a chemical probe directly interacts with its intended biological target within a cellular or in vivo context. Techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, or affinity-based protein profiling are commonly employed for this purpose. The absence of any literature on "this compound" means there is no data on its use in such assays.

While N-bromosuccinimide is known to react with certain amino acid residues, such as tryptophan and histidine, this reactivity is generally not specific enough for it to be used as a selective probe for target engagement without significant modification. nih.gov

This compound as a Tool in Phenotypic Screening Campaigns

There is no evidence to suggest that "this compound" has been used as a tool in phenotypic screening campaigns.

Phenotypic screening involves testing a library of compounds for their ability to induce a particular change in a cell or organism's phenotype, without prior knowledge of the specific molecular target. This approach is valuable for discovering first-in-class drugs and biological probes. The lack of information on "this compound" indicates it is not a component of screening libraries described in the public domain.

This compound in Mechanistic Chemical Biology Investigations

There are no mechanistic chemical biology investigations that utilize "this compound" as a probe.

Mechanistic studies in chemical biology aim to elucidate the molecular mechanisms through which a compound exerts its biological effects. Chemical probes are essential tools in these investigations, helping to identify binding partners, measure enzyme activity, or track cellular processes.

The available literature on the related compound, N-bromosuccinimide, focuses on its reaction mechanisms in organic chemistry, such as allylic and benzylic bromination. acs.orgacs.org These studies investigate radical and ionic pathways in chemical reactions, which is distinct from the use of a probe to investigate biological mechanisms. researchgate.netmasterorganicchemistry.com

Interdisciplinary Research Perspectives Involving Brosuximide

Integration of 'Omics' Technologies with Brosuximide Research

Applying 'omics' approaches to this compound research could involve studying its interactions with biological systems to understand its molecular targets, metabolic pathways, and potential off-target effects.

Proteomics: Could be used to identify proteins that bind to this compound or whose expression levels are altered upon exposure to the compound. This could provide insights into its mechanism of action or potential interactions within a biological system.

Metabolomics: Could help in understanding how this compound is metabolized, identifying its breakdown products, and assessing its impact on endogenous metabolic pathways.

Genomics: While perhaps less directly applicable for a small molecule like this compound compared to genetic interventions, genomic studies could potentially explore if chronic exposure or specific interactions trigger changes in gene expression profiles in relevant model systems.

Such studies, if undertaken, would generate large datasets requiring sophisticated bioinformatics analysis to identify significant findings and infer biological meaning.

This compound in Biomaterials Science and Bioadhesion Control Research

This compound is mentioned in patents related to biomaterials and controlling bioadhesion google.comdrugpatentwatch.comgoogle.comgoogleapis.com. This indicates a potential role or interest in incorporating this compound into materials designed to interact with biological environments, particularly in mitigating unwanted biological adhesion.

Research in this area could focus on:

Surface Modification: Investigating how incorporating this compound into or onto the surface of biomaterials affects the adhesion of biological entities such as bacteria, proteins, or cells. Patents suggest the use of surface topographies for non-toxic bioadhesion control, and this compound is listed as a compound that could be present in such contexts drugpatentwatch.comgoogle.comgoogleapis.com.

Material Properties: Studying the influence of this compound on the physical and chemical properties of biomaterials, such as mechanical strength, degradation rate, and biocompatibility.

Release Mechanisms: If this compound is incorporated into a biomaterial for controlled release to prevent bioadhesion, research would involve understanding the kinetics and mechanisms of its release in different biological fluids.

While the patents list this compound as a potential component, detailed research findings on the specific mechanisms or efficacy of this compound itself in controlling bioadhesion within biomaterial contexts were not extensively detailed in the provided snippets. One patent discusses surface topographies for resisting bioadhesion and lists this compound among many possible biologically active agents that could be included drugpatentwatch.comgoogle.com.

Advanced Preparation Methodologies for this compound Research Materials (e.g., Lyophilization for Stability in Research Kits)

The preparation of high-quality and stable research materials is crucial for reproducible scientific investigations. Advanced methodologies are often employed to ensure the purity, stability, and appropriate form of chemical compounds. Lyophilization (freeze-drying) is a common technique used to enhance the stability of various materials, particularly for long-term storage and inclusion in research kits google.com.

While specific detailed protocols for the lyophilization of this compound for research purposes were not found in the immediate search results, the principles of lyophilization for organic compounds are well-established google.com. This compound's chemical nature would dictate the specific parameters required for successful freeze-drying, including the choice of solvent system and cryoprotectants if needed.

Advanced preparation methodologies for this compound research materials could encompass:

Lyophilization: Developing and optimizing lyophilization protocols to produce stable, solid forms of this compound, suitable for storage and distribution in research kits. This would involve determining appropriate freezing rates, primary drying temperatures and pressures, and secondary drying parameters.

Crystallization: Exploring various crystallization techniques to obtain different polymorphic forms of this compound, which can influence its physical properties, stability, and potentially its behavior in research assays.

Particle Engineering: Utilizing techniques to control the particle size and morphology of this compound, which can be important for applications in material science or specific biological studies.

Conclusion and Future Directions in Brosuximide Research

Summary of Key Research Findings on Brosuximide

Research into this compound has established its role as an anticonvulsant agent. A primary finding is its mechanism of action, which involves modulating neurotransmitter activity in the brain. Specifically, this compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. ontosight.ai This enhancement leads to a reduction in neuronal excitability, contributing to the control of seizure activity. ontosight.ai

A significant research finding highlighted in studies, including one published in the European Journal of Pharmacology, indicates that this compound is effective in reducing the frequency of absence seizures in patients with epilepsy. ontosight.ai This finding has supported its use in clinical settings. This compound is utilized as an adjunctive therapy, particularly for managing absence seizures that are not adequately controlled by other anticonvulsant medications. ontosight.ai

These findings underscore this compound's established utility within a specific therapeutic context for epilepsy management.

Unresolved Questions and Challenges in this compound Research

Despite the documented efficacy of this compound in reducing absence seizures, several unresolved questions and challenges persist in this compound research. The current use of this compound primarily as an adjunctive therapy suggests that its efficacy may be limited as a monotherapy or in controlling other seizure types. ontosight.ai A key challenge is to fully understand the factors that influence its effectiveness and the specific patient populations who might benefit most from its use, either alone or in combination with other treatments.

The precise nuances of this compound's interaction with the GABAergic system and potential effects on other neurotransmitter pathways warrant further detailed investigation. While enhancement of GABA activity is identified as a primary mechanism, a more comprehensive understanding of its molecular targets and downstream effects could reveal reasons for variability in patient response and potential drug interactions.

Furthermore, research challenges include optimizing the therapeutic profile of this compound. While not discussing safety or dosage directly, understanding the complete pharmacological behavior of the compound remains an ongoing area of research interest to maximize its therapeutic benefit.

Prospective Avenues for Future this compound Investigations

Future research into this compound could explore several promising avenues aimed at expanding its utility and refining its application. One key area is the investigation of this compound's potential efficacy in controlling seizure types other than absence seizures. Research could involve preclinical models and clinical studies to determine if this compound holds promise for a broader spectrum of epilepsy syndromes.

Further studies into combination therapies involving this compound are also a critical prospective avenue. Given its current use as an adjunctive treatment, research could focus on identifying optimal drug combinations that enhance efficacy, potentially reduce the required dosage of concomitant medications, and improve patient outcomes.

Advanced research into the pharmacokinetics and pharmacodynamics of this compound could lead to the development of novel formulations designed to improve its absorption, distribution, metabolism, and excretion profiles. While specific formulations are mentioned in patent literature google.comgoogle.com, research focusing on how these might impact the clinical effectiveness and patient convenience of this compound specifically would be valuable.

Investigating biomarkers that predict response to this compound therapy could also be a significant future direction. Identifying genetic or physiological markers could help personalize treatment approaches, ensuring this compound is prescribed to patients most likely to benefit.

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Brosuximide, and how can reproducibility be validated?

- Methodological Answer : Standard synthesis protocols for this compound involve multi-step organic reactions, often starting with precursor compounds like substituted benzaldehydes. To ensure purity, researchers should employ techniques such as column chromatography for purification and HPLC (High-Performance Liquid Chromatography) for purity assessment (>98%). Reproducibility requires detailed documentation of reaction conditions (e.g., temperature, solvent ratios, catalyst loading) and validation via NMR spectroscopy (¹H/¹³C) and mass spectrometry for structural confirmation. Cross-referencing with published spectral data is critical .

Q. Which in vitro assays are most reliable for preliminary evaluation of this compound’s pharmacological activity?

- Methodological Answer : Common assays include cell viability assays (e.g., MTT or ATP-based luminescence) to assess cytotoxicity and enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to measure IC₅₀ values. For mechanistic studies, receptor-binding assays using radiolabeled ligands or calcium flux measurements in target cells are recommended. Researchers should standardize positive/negative controls and validate results across multiple cell lines to minimize variability .

Q. How should researchers validate the structural identity of this compound in novel synthetic pathways?

- Methodological Answer : Combine spectroscopic techniques :

- ¹H/¹³C NMR to confirm functional groups and stereochemistry.

- FT-IR for functional group fingerprinting.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration.

Compare data with literature values or commercially available reference standards. For novel derivatives, elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) are mandatory .

Advanced Research Questions

Q. What experimental strategies can optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer : To enhance enantiomeric excess (ee), employ chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution using lipases or esterases. Monitor ee via chiral HPLC or polarimetry . Computational modeling (e.g., DFT studies) can predict optimal catalyst-substrate interactions. For scale-up, evaluate solvent effects (e.g., ethereal solvents for steric hindrance) and reaction kinetics to minimize racemization .

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across preclinical studies?

- Methodological Answer : Conduct systematic meta-analyses of existing data to identify confounding variables (e.g., dosage ranges, model organisms). Use knockout cell lines or CRISPR-Cas9 gene editing to isolate target pathways. Comparative studies with structural analogs can clarify structure-activity relationships (SAR). Integrate transcriptomic profiling (RNA-seq) and phosphoproteomics to map downstream signaling cascades, addressing discrepancies through multi-omics validation .

Q. What statistical frameworks are recommended for analyzing dose-response heterogeneity in this compound’s efficacy trials?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation, four-parameter logistic curves) to fit dose-response data. Use Bayesian hierarchical models to account for inter-study variability. For outlier detection, employ Grubbs’ test or Mahalanobis distance analysis. Sensitivity analyses should adjust for covariates like animal weight or baseline biomarker levels .

Q. How can researchers design robust pharmacokinetic studies to assess this compound’s bioavailability in vivo?

- Methodological Answer : Utilize LC-MS/MS for quantification in plasma/tissue homogenates. Apply compartmental modeling (e.g., non-linear mixed-effects modeling with software like NONMEM) to estimate parameters (Cₘₐₓ, t₁/₂, AUC). Include crossover studies to control for inter-individual variability and ensure sample sizes are statistically powered (α=0.05, β=0.2). Validate assays using spike-recovery experiments and matrix-matched calibration curves .

Methodological Guidelines

- Literature Review : Use systematic search strategies (e.g., PRISMA guidelines) across databases (PubMed, SciFinder) with keywords like “this compound ADMET” or “this compound SAR.” Filter studies by assay type and model system to avoid selection bias .

- Data Contradiction Analysis : Triangulate findings using orthogonal methods (e.g., in vitro/in vivo correlation) and publish negative results to reduce publication bias .

- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail transparency and raw data sharing in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.